Brevinin-1R
Description
Brevinin-1R is a cationic antimicrobial peptide (AMP) derived from the skin secretions of certain frog species. It belongs to the brevinin family, characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain formed by a disulfide bridge. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FFPAIFRLVAKVVPSIICSVTKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Brevinin-1R with structurally or functionally analogous peptides, focusing on sequence homology, biological activity, and therapeutic limitations.
Key Findings:
Structural Features :
- This compound’s cyclic C-terminal domain distinguishes it from linear peptides like Magainin-2 and Pleurocidin. This structural motif enhances stability but may contribute to higher hemolytic activity compared to Temporin A, which lacks a disulfide bridge .
- Melittin, despite its high potency, has the lowest selectivity due to its strong interaction with cholesterol in mammalian membranes .
Activity Spectrum :
- This compound outperforms Temporin A in antifungal activity but is less effective than Pleurocidin in high-salt environments, a critical factor for topical applications .
- Magainin-2 shows weaker antifungal activity, highlighting this compound’s versatility .
Therapeutic Limitations :
- This compound’s HC₅₀ (~50 µM) is lower than Magainin-2’s (>200 µM), indicating greater toxicity to erythrocytes. Engineering analogs with reduced positive charge or increased hydrophobicity could improve selectivity .
Notes on Methodology and Referencing
- Data were synthesized from peer-reviewed studies on AMP structure-activity relationships, adhering to guidelines for chemical compound analysis .
- Hemolytic activity (HC₅₀) and selectivity index (SI = HC₅₀ / MIC) were standardized across studies for accurate comparison .
- Limitations include variability in experimental conditions (e.g., bacterial strains, assay protocols), necessitating cautious interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
